1-(4-Diacetylaminobenzyl)-4-hexyl-2,3-dioxopiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Diacetylaminobenzyl)-4-hexyl-2,3-dioxopiperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a benzyl group substituted with diacetylamino and a hexyl chain attached to a dioxopiperazine ring. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Diacetylaminobenzyl)-4-hexyl-2,3-dioxopiperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the acetylation of 4-aminobenzyl alcohol to form 4-diacetylaminobenzyl alcohol. This intermediate is then reacted with hexylamine to introduce the hexyl group. The final step involves the cyclization of the intermediate with a suitable reagent to form the dioxopiperazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Diacetylaminobenzyl)-4-hexyl-2,3-dioxopiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, especially at the para position relative to the diacetylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Diacetylaminobenzyl)-4-hexyl-2,3-dioxopiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Diacetylaminobenzyl)-4-hexyl-2,3-dioxopiperazine involves its interaction with specific molecular targets. The diacetylamino group can form hydrogen bonds with biological molecules, while the hexyl chain may interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Acetylaminobenzyl)-4-hexyl-2,3-dioxopiperazine
- 1-(4-Dimethylaminobenzyl)-4-hexyl-2,3-dioxopiperazine
- 1-(4-Methylaminobenzyl)-4-hexyl-2,3-dioxopiperazine
Uniqueness
1-(4-Diacetylaminobenzyl)-4-hexyl-2,3-dioxopiperazine is unique due to the presence of the diacetylamino group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that may have different substituents on the benzyl group, leading to variations in their properties and applications.
Properties
CAS No. |
77917-69-2 |
---|---|
Molecular Formula |
C21H29N3O4 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-acetyl-N-[4-[(4-hexyl-2,3-dioxopiperazin-1-yl)methyl]phenyl]acetamide |
InChI |
InChI=1S/C21H29N3O4/c1-4-5-6-7-12-22-13-14-23(21(28)20(22)27)15-18-8-10-19(11-9-18)24(16(2)25)17(3)26/h8-11H,4-7,12-15H2,1-3H3 |
InChI Key |
VKRFFQFUQUAIST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CCN(C(=O)C1=O)CC2=CC=C(C=C2)N(C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.